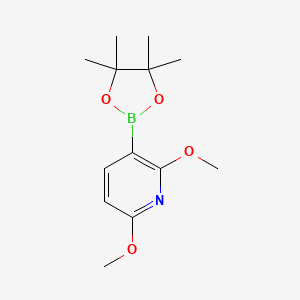

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 214360-59-5

Cat. No.: VC2164995

Molecular Formula: C13H20BNO4

Molecular Weight: 265.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214360-59-5 |

|---|---|

| Molecular Formula | C13H20BNO4 |

| Molecular Weight | 265.12 g/mol |

| IUPAC Name | 2,6-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-8-10(16-5)15-11(9)17-6/h7-8H,1-6H3 |

| Standard InChI Key | VZGDCNFVMWRPOW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)OC |

Introduction

Chemical Properties and Structure

Molecular Structure

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine contains a pyridine ring as its core structure, with two methoxy groups (OCH₃) attached at positions 2 and 6. The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (commonly known as a pinacol boronate ester), is attached at position 3 of the pyridine ring .

The structure can be represented by various chemical identifiers. According to the search results, the InChI representation for this compound is: InChI=1S/C13H20BNO4/c1-9-8-10(12(18-7)16-11(9)17-6)15-19-13(2,3)14(4,5)20-15 . This standardized chemical identifier provides a unique way to represent the compound's structure in a computer-readable format.

Chemical Characteristics

The chemical behavior of this compound is influenced by several structural features:

-

The pyridine ring contains a nitrogen atom that is electron-deficient, making the ring somewhat electron-poor and potentially reactive toward nucleophiles.

-

The methoxy groups at positions 2 and 6 are electron-donating, which can increase electron density in the ring system and affect its reactivity.

-

The boronate ester group at position 3 is a Lewis acid due to the empty p-orbital on boron, though this acidity is moderated by the adjacent dioxaborolane ring .

The presence of these functional groups creates an interesting electronic distribution within the molecule, potentially making it useful in various chemical transformations. The boronate ester group, in particular, is known to participate in transmetalation reactions, making this compound valuable in cross-coupling chemistry.

Reactivity Patterns

While specific reactivity data for this compound is limited in the search results, we can infer likely reactivity patterns based on its structure:

-

The boronate ester group would be expected to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides or pseudohalides, typically in the presence of a palladium catalyst and a base.

-

The compound could potentially undergo protodeboronation under certain conditions, especially in acidic or basic environments.

-

The methoxy groups may be susceptible to demethylation under strong Lewis acidic conditions.

-

The pyridine nitrogen may coordinate to transition metals, potentially influencing the reactivity of the compound in catalytic processes .

These reactivity patterns make the compound a valuable building block in organic synthesis, particularly for the preparation of substituted pyridines which are important structural motifs in pharmaceuticals, agrochemicals, and materials science.

Physical Properties

The physical properties of 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provide important information for handling, storage, and application of this compound in various contexts. Based on the available search results, the following physical properties have been documented or predicted:

Experimentally Determined Properties

This relatively low melting point indicates that the compound is a solid at room temperature but melts at a temperature only slightly above ambient conditions. This property is important for determining appropriate handling and storage procedures, as well as for confirming the identity and purity of synthesized batches.

| Property | Value | Source |

|---|---|---|

| Melting Point | 38-40°C | Experimental |

| Boiling Point | 352.9±42.0°C | Predicted |

| Density | 1.09±0.1 g/cm³ | Predicted |

| pKa | 1.56±0.12 | Predicted |

| Recommended Storage | Under inert gas at 2-8°C |

These physical properties collectively provide a profile of 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a relatively low-melting solid with moderate basicity, requiring protected storage conditions to maintain stability.

Synthesis and Reactions

Synthetic Approaches

-

Direct borylation of 2,6-dimethoxypyridine: This approach would likely involve a transition metal-catalyzed C-H activation and borylation, typically using an iridium or palladium catalyst with bis(pinacolato)diboron as the boron source.

-

Halogen-metal exchange followed by borylation: This route would start with 3-halo-2,6-dimethoxypyridine (where halo = Br or I), perform a lithium-halogen exchange with an organolithium reagent, and then quench with a borate ester followed by acidification.

-

Cross-coupling approach: As suggested in search result , which mentions "Subsequent reaction of 2-(t-butoxy)-3-((2-methoxyethoxy)methoxy)-6-iodopyridine with 4-fluorophenylburonic acid," a similar approach could be used for our target compound, potentially using Suzuki or Negishi coupling conditions.

The absence of detailed synthetic information in the search results highlights a gap in the available data that would benefit from further investigation. The development of efficient and scalable synthetic routes to this compound would enhance its utility in various applications.

Reactivity in Organic Transformations

As mentioned in the Chemical Properties section, the boronate ester functionality in 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it particularly useful in cross-coupling reactions. The Suzuki-Miyaura cross-coupling, in particular, would be expected to be a key reaction for this compound, allowing for the formation of new carbon-carbon bonds between the pyridine scaffold and various aryl or alkyl halides .

The general reaction scheme for such a transformation would involve:

-

Activation of the palladium catalyst through an oxidative addition to an aryl halide

-

Transmetalation with the boronate ester compound

-

Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

Other potential reactions include:

-

Oxidation of the boronate ester to the corresponding alcohol (hydroxylation)

-

Chan-Lam coupling to form C-N, C-O, or C-S bonds

-

Matteson homologation to introduce additional carbon atoms

The presence of the methoxy groups at positions 2 and 6 may also influence the reactivity of the compound, potentially directing further substitutions or modifications to specific positions on the pyridine ring. These groups can also serve as handles for additional transformations, such as demethylation to reveal hydroxyl groups or replacement with other functionalities.

Applications and Uses

Based on its structural features and the known applications of similar organoboron compounds, 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine likely has several important applications:

Synthetic Building Block

The primary application of this compound is likely as a synthetic intermediate or building block in organic synthesis. The boronate ester functionality allows for controlled and selective carbon-carbon bond formation through cross-coupling reactions, making it valuable in the synthesis of more complex molecules containing the 2,6-dimethoxypyridine moiety .

The ability to selectively functionalize the 3-position of the pyridine ring through the boronate ester provides a strategic advantage in constructing complex heterocyclic systems. This is particularly valuable when direct functionalization of that position might be challenging through other methods due to electronic or steric factors.

Comparison with Related Compounds

Understanding the relationship between 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and structurally related compounds provides valuable context for its properties and applications. The search results include information on several related compounds that allow for meaningful comparisons.

2,6-Dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This compound, with CAS number 2121513-65-1 , differs from our target compound in two key aspects:

-

It contains an additional methyl group at position 3

-

The boronate ester group is at position 5 rather than position 3

These differences would likely affect its reactivity and physical properties. The additional methyl group would increase electron density in the pyridine ring and potentially affect the electronic properties of the boronate ester. The different position of the boronate ester would also change the steric environment and reactivity patterns .

6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This compound, with CAS number 2096998-30-8, has a significantly different substitution pattern:

-

It has a chloro substituent at position 6 instead of a methoxy group

-

It has a methyl group at position 3

-

The boronate ester is at position 2 rather than position 3

-

It lacks a methoxy group at position 2

These differences would dramatically affect its electronic properties and reactivity. The chloro substituent is electron-withdrawing, in contrast to the electron-donating methoxy group. Additionally, the position of the boronate ester at C-2 would create a very different steric environment compared to our target compound.

Comparative Analysis

The table below compares key properties of these related compounds:

Structure-Property Relationships

These structural differences among related compounds highlight important structure-property relationships:

-

Position of the boronate ester:

-

When at position 3 (as in our target compound), it is para to one methoxy group and meta to the other

-

When at position 5 (as in the methyl analog), it is meta to both methoxy groups

-

When at position 2 (as in the chloro analog), it is ortho to both substituents

-

-

Electronic effects:

-

Methoxy groups are electron-donating by resonance and induction

-

Methyl groups are electron-donating by induction

-

Chloro groups are electron-withdrawing by induction but can be electron-donating by resonance

-

-

Steric considerations:

These structure-property relationships are crucial for understanding the reactivity patterns and potential applications of these compounds in organic synthesis and materials science. They may guide the selection of the most appropriate reagent for specific synthetic transformations, depending on the electronic and steric requirements of the target molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume